Product packaging for Propionylshikonin(Cat. No.:CAS No. 162283-70-7)

Propionylshikonin

Cat. No.: B182121
CAS No.: 162283-70-7
M. Wt: 344.4 g/mol
InChI Key: DLBQFLWCDFTEQG-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propionylshikonin is a naturally occurring naphthoquinone pigment isolated from the roots of Lithospermum erythrorhizon (Zicao) . As a shikonin derivative, it has been investigated for its potential in various research areas, particularly in oncology and epigenetics. In cancer research, this compound has shown promising activity. A key study identified it as a potent and selective inhibitor of the CREBBP (CBP) bromodomain, which is a primary transcriptional coactivator considered a valuable target in anticancer drug discovery . Molecular dynamics simulations and binding energy calculations suggest that this compound exhibits strong binding to the CREBBP bromodomain, with a higher binding affinity than other shikonin derivatives like acetylshikonin . Furthermore, its mechanism in oncology may also involve the induction of Reactive Oxygen Species (ROS) production and the inhibition of key signaling pathways such as EGFR and PI3K/AKT, which are common to the shikonin family of compounds . Beyond oncology, research indicates this compound possesses antiviral properties. One study demonstrated its specific ability to inhibit the binding of Tobacco Mosaic Virus (TMV) RNA to wheat germ ribosomes in vitro, without affecting the binding of host tobacco mRNA, suggesting a selective mechanism for antiviral research . The compound's broad range of investigated biological activities, derived from its naphthoquinone core structure, makes it a compound of significant interest for pharmacological and mechanistic studies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O6 B182121 Propionylshikonin CAS No. 162283-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-4-16(23)25-15(8-5-10(2)3)11-9-14(22)17-12(20)6-7-13(21)18(17)19(11)24/h5-7,9,15,20-21H,4,8H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBQFLWCDFTEQG-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936681
Record name 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162283-70-7
Record name 1,4-Naphthalenedione, 5,8-dihydroxy-2-((1R)-4-methyl-1-(1-oxopropoxy)-3-pentenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162283707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis of Shikonins and Propionylshikonin

Biotechnological Approaches for Enhanced Production

Genetic Intervention for Biosynthetic Optimization

Given the commercial value of shikonins, significant research has focused on metabolic engineering to enhance their production in plant cell and hairy root cultures. juit.ac.inpnas.org These genetic interventions aim to overcome the limitations of low productivity by manipulating the regulatory and enzymatic steps in the biosynthetic pathway. juit.ac.in

One major strategy involves the introduction of genes from other organisms to create metabolic shortcuts or boost the supply of precursors. nih.gov In a notable study, the ubiC gene from Escherichia coli, which encodes chorismate pyruvate-lyase, was introduced into hairy root cultures of Lithospermum erythrorhizon. nih.gov This enzyme provides an alternative route to the shikonin (B1681659) precursor 4-hydroxybenzoate (B8730719) (4HB) by directly converting chorismate. While the transgenic cultures exhibited high CPL activity and utilized this new pathway, it did not result in a statistically significant increase in shikonin production. nih.gov In another approach, the introduction of the E. coli ubiA gene, which codes for an enzyme that also utilizes a GPP substrate, into L. erythrorhizon led to a 22% increase in shikonin yield. frontiersin.org

Overexpression of endogenous pathway genes is another common approach. The potential for increasing shikonin production has been suggested through the overexpression of transcription factors like LeMYB1, which regulates several biosynthetic genes. frontiersin.org Similarly, the overexpression of a geranylhydroquinone 3″-hydroxylase gene in Echium plantagineum successfully increased the yield of acetylshikonin (B600194). frontiersin.org However, the complexity of metabolic regulation means that the overexpression of a single gene does not always lead to higher yields, as it can be counteracted by the downregulation of other necessary genes in the pathway. frontiersin.org

More recently, advanced gene-editing technologies like CRISPR/Cas9 have been employed to validate the function of key enzymes. By generating frameshift mutants for Le4CL3 and Le4CL4 (4-coumaroyl-CoA ligase genes), researchers demonstrated their essential role in the pathway, as the mutant cultures showed a drastic reduction in shikonin production. nih.govoup.com These studies provide crucial knowledge for future, more targeted metabolic engineering efforts.

Table 2: Summary of Genetic Intervention Studies for Shikonin Biosynthesis

This interactive table provides an overview of key genetic engineering experiments aimed at optimizing shikonin production.

Genetic ModificationOrganism/Culture SystemIntended EffectObserved ResultReference
Introduction of ubiA gene from E. coliLithospermum erythrorhizonIncrease precursor supply for GBA formation.Shikonin production increased by 22%. frontiersin.org
Introduction of ubiC gene from E. coliLithospermum erythrorhizon hairy rootsCreate an alternative pathway for 4-hydroxybenzoate (4HB) precursor.No significant increase in shikonin; 5-fold increase in menisdaurin. nih.gov
Overexpression of EpGHQH1 geneEchium plantagineumIncrease hydroxylation of geranylhydroquinone.Higher yield of acetylshikonin. frontiersin.org
CRISPR/Cas9 mutation of Le4CL3 and Le4CL4Lithospermum erythrorhizon cultured cellsValidate the function of 4-coumaroyl-CoA ligase enzymes.Heavily reduced production of shikonins. nih.govoup.com

Structure Activity Relationship Sar Studies of Propionylshikonin and Shikonin Derivatives

Influence of Side Chain Modifications on Biological Activities

The shikonin (B1681659) molecule is characterized by two key pharmacophores: the naphthazarin ring and a chiral isohexenyl side chain. nih.gov The ester group on this side chain is a critical determinant of the compound's biological profile. Variations in this ester group lead to a range of shikonin derivatives, including propionylshikonin, acetylshikonin (B600194), isobutyrylshikonin (B150250), and β,β-dimethylacrylshikonin, each with distinct properties. nih.govnih.gov

Research has demonstrated that these side-chain modifications significantly impact the compound's efficacy and selectivity. For instance, studies on the acaricidal effects of shikonin derivatives against the mite Tetranychus urticae found that isobutyrylshikonin and isovalerylshikonin (B600525) were the most active compounds. nih.gov This suggests that the size and lipophilicity of the ester side chain play a crucial role in their ability to penetrate the mite's cuticle and exert their toxic effects. nih.gov In another context, when comparing the inhibitory activity of acetylshikonin and this compound against the CREB-binding protein (CREBBP) bromodomain, a target in cancer therapy, this compound showed stronger binding and greater stability. nih.gov

Furthermore, some structural modifications aim to reduce toxicity. Studies have suggested that the two terminal methyl groups on the native shikonin side chain may contribute to its high and indiscriminate toxicity. nih.gov Creating analogs that lack these methyl groups could potentially improve the safety profile of shikonin-based therapeutics. nih.gov The introduction of different functional groups, such as a furoic acid moiety, onto the hydroxyl group of the side chain has also been explored, leading to derivatives with enhanced activity against targets like topoisomerase II. mdpi.com

Role of Naphthazarin Ring Modifications in Biological Potency

The naphthazarin core is fundamental to the bioactivity of shikonin, largely due to its ability to generate reactive oxygen species (ROS) and participate in bioreductive alkylation. nih.govnih.gov However, these same mechanisms are also responsible for the compound's non-specific cytotoxicity. nih.govresearchgate.net Consequently, medicinal chemists have focused on modifying the naphthazarin ring to enhance selectivity towards cancer cells while reducing harm to normal cells. researchgate.netmdpi.com

Key strategies include masking the hydroxyl groups on the ring. For example, the synthesis of 5,8-dimethylated shikonin derivatives has been shown to significantly increase selectivity compared to the parent compound. researchgate.net These dimethylated versions exhibit lower ROS generation, which correlates with their reduced toxicity and improved anticancer activity in some models. researchgate.net Another approach involves the oximation of the quinone ring, which has been found to increase the inhibitory activity of shikonin derivatives against the main protease (Mpro) of SARS-CoV-2. researchgate.net

These findings underscore the importance of the naphthazarin ring as a modifiable scaffold. By altering its electronic and steric properties, it is possible to fine-tune the biological activity, moving from broad-spectrum cytotoxicity to more targeted therapeutic effects. researchgate.net

Computational Chemistry Approaches in SAR Analysis

To rationalize and predict the effects of structural changes, computational chemistry has become an indispensable tool in the study of this compound and its analogs. oncodesign-services.com These methods provide atomistic insights into how these molecules interact with their biological targets.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method has been widely applied to shikonin derivatives to understand their inhibitory potential. For instance, docking studies have been used to investigate the binding of this compound, acetylshikonin, and other derivatives to targets like the SARS-CoV-2 main protease (Mpro) and the CREBBP bromodomain. nih.gov These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site of the target protein. nih.govbhu.ac.in By comparing the binding affinities and poses of different derivatives, researchers can hypothesize why one analog is more potent than another. bhu.ac.in For example, docking studies showed that this compound and acetylshikonin made direct contact with important conserved residues in the active site of the CREBBP bromodomain. nih.gov

Molecular Dynamics Simulations to Assess Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. mdpi.comnih.gov MD simulations track the movements and interactions of every atom in the system, providing a more realistic representation of the biological environment. mdpi.com For this compound, MD simulations have been crucial in confirming the stability of its binding to targets like the CREBBP bromodomain. nih.gov Studies have shown that this compound demonstrates a stronger and more stable binding compared to acetylshikonin, as evidenced by lower root-mean-square deviation (RMSD) values of the complex during the simulation. nih.govgalaxyproject.org This stability is essential for a sustained biological effect and confirms that the binding pose predicted by docking is likely to be maintained. nih.govinflibnet.ac.in

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Interaction Mechanisms

For an even deeper understanding of the interaction mechanism, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are employed. wikipedia.orgmpg.de This method treats the most critical part of the system (e.g., the ligand and the immediate active site residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. mpg.denumberanalytics.com A QM/MM energy calculation was used to study the chemical reactivity and non-bonded interaction mechanisms between this compound and the CREBBP bromodomain. nih.gov Such calculations can elucidate the electronic nature of the interactions, such as charge transfer and polarization, which are not fully captured by classical force fields, providing precise insights into the binding mechanism. nih.govrsc.org

Design Principles for Modulating Specific Biological Responses via Structural Analogs

The collective findings from experimental and computational SAR studies provide a set of design principles for creating novel shikonin analogs with tailored biological activities. oncodesign-services.comgardp.org The goal is to optimize potency and selectivity while minimizing toxicity. researchgate.netgardp.org

A primary principle is the modification of the naphthazarin ring to reduce non-specific cytotoxicity. nih.gov This can be achieved by creating derivatives, such as dimethylated analogs, that have a reduced capacity for ROS generation and alkylation, effectively acting as prodrugs that may be activated under specific conditions. researchgate.net

Another key principle involves the strategic modification of the side chain to enhance interaction with a specific target. drugdesign.org As seen with this compound's superior binding to the CREBBP bromodomain compared to acetylshikonin, even subtle changes to the ester group can significantly impact binding stability and potency. nih.gov Furthermore, altering the main skeleton of the side chain, for example by removing the terminal methyl groups, could be a viable strategy to improve the safety profile. nih.gov

Computational approaches are integral to modern analog design. oncodesign-services.com Structure-based design, guided by docking and MD simulations, allows for the rational design of new analogs with predicted improvements in binding affinity and selectivity for a given target. nih.govdrugdesign.org These insights help prioritize which molecules to synthesize and test, accelerating the discovery process. nih.gov Ultimately, by combining knowledge of the SAR of both the naphthazarin ring and the side chain, it is possible to develop shikonin derivatives with highly specific and potent therapeutic effects for a range of diseases. nih.govmdpi.com

Investigation of Synergistic Effects of Propionylshikonin

Combination with Other Bioactive Compounds

The therapeutic potential of shikonin (B1681659) and its derivatives, including propionylshikonin, can be significantly amplified when used in combination with other bioactive compounds. oup.com Studies have shown that these combinations can lead to enhanced anticancer and antimicrobial activities.

For instance, shikonin has demonstrated synergistic effects with conventional chemotherapeutic agents. When combined with doxorubicin, shikonin potentiates doxorubicin-induced apoptosis in Burkitt's lymphoma cells. researchgate.net Similarly, a synergistic interaction has been observed between shikonin and the tyrosine kinase inhibitor erlotinib (B232) in treating glioma cells. nih.govbioscientifica.com This combination was found to inhibit the EGFR signaling pathway more effectively than either compound alone. nih.gov Another study highlighted the synergistic effects of a novel shikonin derivative, SK119, with vemurafenib (B611658) and cobimetinib (B612205) in melanoma cell lines. mdpi.com

In the realm of antimicrobial activity, shikonin has been shown to work synergistically with traditional antibiotics to combat resistant bacterial strains. nih.gov A notable example is the combination of shikonin with colistin, which significantly enhances the susceptibility of colistin-resistant Escherichia coli. asm.orgasm.org This suggests that combining this compound with existing antibiotics could be a promising strategy to address antibiotic resistance. Furthermore, studies have demonstrated that shikonin acts synergistically with antibiotics like gentamicin (B1671437) and amikacin (B45834) against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov

The mechanisms underlying these synergistic interactions often involve targeting multiple cellular pathways simultaneously. For example, shikonin can inhibit signaling pathways like PI3K/AKT, which are crucial for cancer cell survival, while a partner drug targets another aspect of cell proliferation or survival. nih.govresearchgate.net This multi-target approach can lead to a more potent therapeutic outcome and reduce the likelihood of developing drug resistance.

Synergism with Other Natural Products and Extracts

The combination of this compound with other natural products and extracts represents a promising frontier in phytotherapy. The complex mixture of compounds in plant extracts can offer a multi-pronged therapeutic effect that is often more potent than isolated compounds. researchgate.net

Research has shown that extracts from Lithospermum erythrorhizon, the plant from which shikonin and its derivatives are isolated, exhibit synergistic effects when combined with other herbal extracts. For example, a mixture of Astragalus membranaceus and Lithospermum erythrorhizon extracts demonstrated synergistic anti-obesity effects in mice fed a high-fat diet. researchgate.netnih.gov The combined effect was significantly greater than that of either extract alone. nih.gov

Shikonin itself has been studied in combination with other natural compounds. A study on breast cancer cells revealed that ribitol (B610474), a sugar alcohol, enhances the growth-inhibitory and apoptotic effects of shikonin, with a significant synergistic relationship observed. nih.gov Another study explored the combination of shikonin, notoginsenoside R1, and aconitine (B1665448) for cancer prevention, finding that the three-compound combination was highly effective in a lung carcinogenesis model, suggesting a restoration of a wound-healing-like microenvironment. plos.org

The principle behind this synergy often lies in the ability of one compound to enhance the bioavailability or modulate the metabolic pathways of another. researchgate.net For instance, compounds from one plant extract might inhibit enzymes that would otherwise metabolize the active components of the other extract, leading to a more sustained and potent effect. The diverse bioactive molecules in natural extracts, such as polyphenols, flavonoids, and terpenoids, can act on various cellular targets, leading to a complementary and synergistic therapeutic outcome. nih.gov

Assessment Methodologies for Synergistic Interactions In Vitro

To quantify the interactions between this compound and other compounds, several in vitro methodologies are employed. These methods are crucial for determining whether a combination results in a synergistic, additive, or antagonistic effect.

The Chou-Talalay method is a widely accepted quantitative analysis for drug combinations. researchgate.netspandidos-publications.com It is based on the median-effect principle and provides a Combination Index (CI). The CI value determines the nature of the interaction:

CI < 1: Synergism

CI = 1: Additive effect

CI > 1: Antagonism

This method has been used to demonstrate the synergistic effects of shikonin with various agents. For example, the combination of shikonin and the Hsp70 inhibitor VER-155008 in multiple myeloma cells yielded a CI value of 0.72, indicating synergy. spandidos-publications.com Similarly, the synergistic effect of shikonin and the dual PI3K-mTOR inhibitor BEZ235 in lung cancer cells was confirmed with CI values between 0.7 and 0.85. researchgate.net The method allows for a quantitative assessment that is valuable in preclinical drug development. spandidos-publications.com

The checkerboard assay is a common in vitro technique used to assess the synergistic effects of antimicrobial agents. asm.org This method involves a two-dimensional array of serial dilutions of two compounds, tested alone and in all possible combinations against a microbial strain. asm.org The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FIC index is generally:

FIC Index ≤ 0.5: Synergy

Specific Biological Activities and Underlying Mechanisms

Research on Antiviral Activity

Studies have explored the capacity of Propionylshikonin to inhibit viral pathogens, ranging from those affecting plants to those posing a threat to human health. This research has utilized both direct biological assays and modern computational methods to predict and understand its antiviral potential.

This compound has demonstrated notable activity against the Tobacco Mosaic Virus (TMV), a widespread and economically significant plant pathogen. Research indicates that the compound interferes with the virus at a structural level. One study focused on the deactivation of the TMV coat protein (CP) by this compound. The TMV CP is essential for encapsulating the viral RNA and forming stable virions. uniprot.org By targeting and deactivating this protein, this compound can disrupt the viral assembly process. nih.govebi.ac.uk

Further investigations have shown that the ability of a compound to interact with viral RNA and promote the aggregation of the coat protein is crucial for its protective effects. nih.gov The mechanism is thought to involve the recoating of the challenge virus's RNA as it begins to disassemble inside the host cell, thereby neutralizing it before it can replicate. nih.gov The movement of the virus between plant cells, facilitated by a specific Movement Protein (MP) that binds to the viral RNA, is another critical step in infection that can be targeted. plos.orgmdpi.com

Target Virus Observed Effect Mechanism of Action
Tobacco Mosaic Virus (TMV)Inhibition of viral activityDeactivation and binding of the viral Coat Protein (CP). frontiersin.org Interference with viral RNA binding.

In the search for effective therapeutics against viral diseases like COVID-19, computational methods such as molecular docking have become invaluable tools for rapidly screening potential inhibitors. mdpi.comnih.gov The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for drug development. nih.gov

Computational studies have been employed to evaluate the binding affinity of various natural compounds, including naphthoquinones like this compound, against SARS-CoV-2 Mpro. indexacademicdocs.orgresearchgate.net These in-silico analyses predict how strongly a compound (ligand) will bind to the active site of the enzyme. A study investigating naphthoquinones identified several compounds, including this compound, as having favorable docking scores against Mpro, suggesting they could act as potential inhibitors. indexacademicdocs.org Such findings provide a strong basis for prioritizing these compounds for further experimental validation in laboratory settings.

Viral Target Methodology Finding
SARS-CoV-2 Main Protease (Mpro)Molecular Docking, Computational AnalysisThis compound was identified as a potential inhibitor with a favorable docking score, suggesting good binding affinity to the enzyme's active site. indexacademicdocs.orgresearchgate.net

Activity against Plant Viruses (e.g., Tobacco Mosaic Virus)

Research on Antimicrobial Activity

This compound's bioactivity extends to antimicrobial effects against a range of fungi and bacteria, including strains that have developed resistance to conventional antibiotics.

The antifungal properties of this compound and related compounds have been documented. Research into the antifungal activity of various plant extracts has shown that compounds like shikonins can inhibit the proliferation of fungal cells. eijppr.comresearchgate.netsciengine.comijpsr.com Studies on Candida species, which are common human fungal pathogens, have demonstrated the efficacy of certain plant-derived compounds. researchgate.netijpsr.com While specific data on the range of fungi susceptible to pure this compound is limited in the provided search results, the activity of the broader naphthoquinone class suggests a potential for fungistatic or fungicidal effects.

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the search for new antimicrobial agents. frontiersin.orgmdpi.comnih.gov Natural compounds are a promising source for these new agents. While direct studies on this compound against MDR strains were not detailed in the search results, research on other nature-inspired small molecules shows potent activity against Gram-positive MDR bacteria like methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov Some compounds also show moderate activity against certain Gram-negative MDR pathogens. frontiersin.orgnih.gov The effectiveness of these compounds is often greater against Gram-positive bacteria because they lack the protective outer membrane found in Gram-negative organisms. memory-pharm.com

The primary mechanisms by which many antimicrobial compounds kill bacteria involve the disruption of essential cellular structures. vinmec.com Key targets include the bacterial cell wall and the cell membrane. memory-pharm.comfrontiersin.org

Inhibition of Cell Wall Synthesis: The cell wall provides structural integrity to bacteria, protecting them from osmotic lysis. frontiersin.org Antibiotics that inhibit its synthesis, such as beta-lactams and glycopeptides, lead to a defective and unstable wall, ultimately causing cell death. memory-pharm.comfrontiersin.org

Disruption of Cell Membrane Integrity: The cell membrane acts as a selective barrier. vinmec.comnih.gov Compounds that disrupt this membrane cause it to lose its integrity, leading to the leakage of vital intracellular components and ions, which is lethal to the cell. mdpi.com Phenolic compounds, a class that includes naphthoquinones, are known to exert their antimicrobial effects by damaging the cell membrane, increasing its permeability, and causing the outflow of cellular contents. mdpi.com This disruption of membrane function is an underexploited but highly effective mechanism for killing bacteria, including dormant cells that are often tolerant to other antibiotics. nih.gov

While the precise mechanism of this compound has not been fully elucidated in the provided results, its chemical nature as a phenolic naphthoquinone suggests its antimicrobial action likely involves the disruption of bacterial cell membrane integrity. mdpi.com

Effects on Bacteria, Including Multidrug-Resistant Strains

Research on Anti-Adipogenic Activity

This compound has been identified as a compound with potential anti-adipogenic properties, suggesting its role in interfering with the process of adipogenesis, which is the differentiation of pre-adipocytes into mature fat cells (adipocytes). Research in this area has explored its ability to modulate the key stages of adipocyte development and function.

Modulation of Adipocyte Differentiation

Adipocyte differentiation is a complex and highly regulated process involving a cascade of gene expression changes. Studies have indicated that this compound can intervene in this process. Specifically, research has shown that this compound at a concentration of 1 μM can hinder the differentiation of pre-adipocytes. researchgate.net This suggests that the compound may affect the initial stages of adipogenesis, preventing the precursor cells from developing into mature, lipid-storing adipocytes. The precise molecular mechanisms by which this compound exerts this effect, such as its influence on key adipogenic transcription factors like peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), are areas that require further detailed investigation.

Impact on Lipid Accumulation

A hallmark of mature adipocytes is the accumulation of lipids in the form of triglycerides within intracellular lipid droplets. The anti-adipogenic activity of a compound is often correlated with its ability to reduce this lipid buildup. In line with its inhibitory effect on differentiation, this compound has demonstrated a suppressive effect on lipid accumulation. researchgate.net By hindering the maturation of pre-adipocytes, this compound consequently reduces the capacity for lipid storage.

While the suppressive action is noted, detailed quantitative data on the extent of lipid accumulation reduction by this compound is not extensively available in the current scientific literature. Further research would be beneficial to quantify this effect and to understand the underlying mechanisms, such as potential impacts on lipogenesis (fat synthesis) and lipolysis (fat breakdown) within the cells.

Advanced Research Methodologies and Techniques

Omics Technologies in Mechanistic Studies

Omics technologies provide a global view of molecular changes within a biological system in response to a stimulus. For compounds like Shikonin (B1681659) and its analogues, these tools are invaluable for elucidating mechanisms of action without preconceived bias.

Transcriptome-wide mRNA expression analysis, primarily through high-throughput RNA sequencing (RNA-Seq), is a powerful method to capture a snapshot of the cellular response to a compound by quantifying the abundance of all messenger RNA transcripts. nih.govcardiosomatics.ru Studies on Shikonin have utilized RNA-Seq to reveal its influence on thousands of genes simultaneously. nih.govaging-us.com For instance, when cancer cells are treated with Shikonin, RNA-Seq analysis identifies a significant number of differentially expressed genes (DEGs). nih.gov In one study on chronic myeloid leukemia cells, miRNA transcriptome sequencing identified 54 differentially expressed miRNAs following Shikonin treatment. aging-us.com These analyses have shown that Shikonin induces profound changes in genetic pathways that regulate critical cellular processes such as the cell cycle, mitochondrial function, and the formation of the cytoskeleton. nih.govresearchgate.net This approach is fundamental to identifying the molecular targets and downstream effects of the compound, providing a comprehensive list of candidate genes for further investigation. nih.govoup.com

Table 1: Representative Gene Targets of Shikonin Identified via Transcriptomics

Gene SymbolGene NameObserved EffectAssociated ProcessReference
CDKN2ACyclin Dependent Kinase Inhibitor 2ADownregulatedCellular Senescence nih.gov
CXCL8C-X-C Motif Chemokine Ligand 8DownregulatedInflammation, Senescence nih.gov
MLKLMixed Lineage Kinase Domain Like PseudokinaseUpregulatedNecroptosis aging-us.com
c-MycMYC Proto-OncogeneInhibitedCell Proliferation cardiosomatics.ru
Yap-1Yes-Associated Protein 1InhibitedCell Proliferation, Organ Size cardiosomatics.ru

Following the acquisition of large datasets from transcriptomic studies, bioinformatic analyses are essential to interpret the biological meaning. nih.gov Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are standard tools for this purpose. researchgate.net GO analysis categorizes the long lists of differentially expressed genes into functional groups based on three domains: biological processes (BP), cellular components (CC), and molecular functions (MF). tandfonline.com KEGG analysis maps these genes to specific metabolic or signaling pathways. nih.govsemanticscholar.org

For Shikonin, GO and KEGG analyses of transcriptomic data have consistently revealed its impact on pathways related to cell death and proliferation. tandfonline.comsemanticscholar.org KEGG analysis of genes altered by Shikonin treatment frequently highlights enrichment in pathways such as "Apoptosis," "Cellular Senescence," "PI3K-Akt signaling pathway," and various metabolic pathways. cardiosomatics.runih.govnih.gov These analyses provide a systems-level understanding of a compound's mechanism, connecting individual gene expression changes to broader biological functions and validating its role in processes like inducing cancer cell death. nih.gov

Table 2: Key KEGG Pathways Modulated by Shikonin

KEGG Pathway IDPathway NamePrimary FindingReference
hsa04210ApoptosisEnriched with genes modulated by Shikonin, indicating induction of programmed cell death. tandfonline.com
hsa04151PI3K-Akt signaling pathwayIdentified as a core pathway through which Shikonin exerts its effects on cell survival and proliferation. cardiosomatics.ru
hsa04110Cell cyclePerturbed by Shikonin treatment, leading to cell cycle arrest. nih.gov
hsa04218Cellular senescenceIdentified as a key mechanism of Shikonin's anti-cancer activity. nih.gov
hsa04142NecroptosisFound to be enriched with targets, suggesting an alternative cell death mechanism. tandfonline.com

Transcriptomics (mRNA High-Throughput Sequencing)

Advanced Spectroscopic and Chromatographic Techniques for Biosynthetic Analysis

Understanding the biosynthesis of Propionylshikonin and other related esters requires powerful analytical techniques capable of separating and identifying structurally similar compounds within complex plant extracts. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS) for comprehensive analysis. researchgate.netsemanticscholar.org LC-MS/MS, in particular, offers high sensitivity and specificity for quantifying metabolic intermediates and final products in the Shikonin biosynthetic pathway. measurlabs.commdpi.com These methods have been crucial in identifying the dozens of naturally occurring Shikonin derivatives, most of which are esters like this compound. researchgate.net Furthermore, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are indispensable for the definitive structural elucidation of these novel compounds once isolated. aging-us.comfigshare.com

Table 3: Analytical Techniques in Shikonin Biosynthetic Analysis

TechniqueApplicationReference
HPLC-DAD-MSSeparation, quantification, and identification of monomeric and oligomeric Shikonin derivatives in root extracts and tissue cultures. researchgate.net
LC-MS/MSSensitive detection and quantification of short-chain acyl CoAs and intermediates in the CoA biosynthetic pathway, relevant to ester side-chain formation. mdpi.com
NMR SpectroscopyStructural confirmation and elucidation of isolated Shikonin derivatives. figshare.com
HPLCRoutine analysis and quantification of Shikonin and its derivatives, including this compound, in various samples. semanticscholar.orgnih.gov

Live-Cell Imaging and High-Throughput Screening for Cellular Responses

High-Throughput Screening (HTS) allows for the rapid, automated testing of vast libraries of chemical compounds to identify those with specific biological activities. nih.govbmglabtech.com HTS assays were instrumental in identifying Shikonin from natural product libraries as a potent inhibitor of specific cellular targets, such as the epidermal growth factor receptor (EGFR). mdpi.comnih.gov This methodology is essential for the initial discovery of bioactive "hits" that can be developed further. bmglabtech.comnih.gov

Once a compound of interest like Shikonin is identified, live-cell imaging provides dynamic, real-time insights into its effects on cellular processes. mdpi.com Taking advantage of Shikonin's inherent fluorescence, researchers have used confocal microscopy to track its uptake and subcellular localization with high spatial and temporal resolution, revealing its specific accumulation in mitochondria. nih.govresearchgate.net Furthermore, live-cell imaging systems can monitor cellular responses over time, such as the inhibition of cell proliferation or the induction of apoptosis, providing a deeper understanding of the compound's kinetics and mechanism of action. mdpi.comspandidos-publications.comnanolive.com

Microscopic Techniques for Morphological Assessment (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique ideal for studying the surface morphology of cells and materials. zsw-bw.denih.gov In the context of Shikonin research, SEM has been employed to visualize the profound structural changes it induces in target cells. nih.govresearchgate.net For example, SEM analysis of Candida albicans biofilms treated with Shikonin revealed a significant disruption of the biofilm's three-dimensional structure, with a reduction in the filamentous hyphae that are crucial for its integrity. dovepress.com Similarly, when used to examine cancer cells, SEM can reveal morphological hallmarks of apoptosis, such as cell shrinkage and membrane blebbing, following treatment. SEM has also been used to characterize the morphology of nanoparticles designed to deliver Shikonin, ensuring they are of the optimal size and shape for therapeutic applications. nih.govresearchgate.net This technique provides critical visual evidence of a compound's physical impact at the cellular level. researchgate.net

Future Research Directions

Elucidation of Remaining Unidentified Biosynthetic Pathway Steps

The biosynthesis of shikonin (B1681659) and its derivatives, including propionylshikonin, is a complex process that is not yet fully understood. juit.ac.innih.gov While the initial steps involving the condensation of p-hydroxybenzoic acid (PHB) and geranyl diphosphate (B83284) (GPP) are known, the latter stages of the pathway remain elusive. frontiersin.orgnih.govoup.com Specifically, the precise enzymatic reactions and intermediates that lead to the formation of the characteristic naphthoquinone ring are yet to be identified. nih.govoup.comoup.com

Research has identified several key enzymes in the early stages, such as p-hydroxybenzoate geranyltransferase (PGT) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). nih.govmdpi.com However, the conversion of the intermediate geranylhydroquinone (GHQ) to deoxyshikonin (B1670263) involves several uncharacterized steps. frontiersin.orgoup.com Understanding these missing links is critical for metabolic engineering efforts aimed at enhancing the production of this compound in plant cell cultures or microbial systems. juit.ac.inmdpi.com

Table 1: Known and Unidentified Steps in the Shikonin Biosynthetic Pathway This table outlines the major stages in the biosynthesis of shikonin, highlighting the enzymes that have been identified and the crucial steps that still require elucidation.

Biosynthetic StageKey IntermediatesKnown Enzymes/GenesStatus of Elucidation
Phenylpropanoid PathwayL-phenylalanine → p-hydroxybenzoic acid (PHB)PAL, C4H, 4CLGenerally understood frontiersin.orgresearchgate.net
Mevalonate (B85504) (MVA) PathwayAcetyl-CoA → Geranyl diphosphate (GPP)AACT, HMGS, HMGR, MK, PMK, MVD, GPPSGenerally understood nih.govfrontiersin.orgresearchgate.net
CondensationPHB + GPP → 3-geranyl-4-hydroxybenzoic acid (GBA)p-hydroxybenzoate geranyltransferase (PGT)Well-characterized frontiersin.orgoup.com
Intermediate ConversionGBA → Geranylhydroquinone (GHQ)Unknown decarboxylase/hydroxylaseMechanism not fully clarified frontiersin.orgnih.gov
Naphthoquinone Ring Formation GHQ → Deoxyshikonin Unknown cyclization and oxidation enzymes Major gap in knowledge nih.govoup.comoup.com
Side Chain ModificationDeoxyshikonin → ShikoninCYP82AR2 (hydroxylase)Identified frontiersin.org
EsterificationShikonin → this compoundAcyltransferase (e.g., LeSAT1)Characterized frontiersin.org

Future research should focus on identifying and characterizing the enzymes responsible for the cyclization of GHQ and the subsequent formation of the naphthoquinone structure. nih.govoup.com This will likely require a combination of transcriptomics, proteomics, and advanced biochemical assays using cell cultures of Lithospermum erythrorhizon or related species. oup.com

Discovery of Novel Molecular Targets and Pathways

While this compound and its parent compound, shikonin, are known to exert their effects through various mechanisms, including the inhibition of tumor glycolysis and interaction with signaling pathways like MAPK and AKT, the full spectrum of their molecular targets is likely broader. nih.govbioscientifica.commdpi.com Computational studies have suggested potential interactions with targets such as the main protease of SARS-CoV-2 and the CREBBP Bromodomain, indicating that its biological activities may extend beyond its currently known functions. dergipark.org.trdergipark.org.trresearchgate.net

Future investigations should employ unbiased, large-scale screening methods to identify new protein-binding partners and affected cellular pathways. Techniques such as proteome-wide thermal shift assays, affinity purification-mass spectrometry, and chemical proteomics can reveal novel direct and indirect targets. Identifying these new targets will be crucial for understanding the compound's polypharmacology—its ability to interact with multiple targets—which could explain its diverse biological effects and open up new therapeutic avenues. researchgate.net Further research into its impact on pathways like the JAK/STAT signaling cascade, as seen in chondrocytes, could also provide valuable insights. nih.gov

Rational Design of this compound Analogs with Enhanced Specificity

The therapeutic potential of this compound is sometimes limited by off-target effects or suboptimal physicochemical properties. Rational drug design offers a promising strategy to develop analogs with improved potency, selectivity, and drug-like characteristics. researchgate.netvietnamjournal.ru Structure-activity relationship (SAR) studies have shown that modifications to the side chain of the shikonin scaffold can significantly influence biological activity. capes.gov.brresearchgate.netmdpi.com For instance, esterification of the side-chain hydroxyl group is critical for certain activities. capes.gov.br

Future work should focus on synthesizing a diverse library of this compound analogs with targeted modifications. mdpi.compreprints.org Computational modeling, including quantum mechanical/molecular mechanical (QM/MM) calculations, can guide these designs by predicting how structural changes will affect binding to specific targets, such as improving electrostatic interactions to enhance selectivity. researchgate.netresearchgate.netscience.gov For example, modifying the propionyl group could enhance interactions with key residues in a target's binding pocket, thereby increasing specificity. researchgate.net The synthesis and screening of novel derivatives, such as those incorporating cyclopropane (B1198618) moieties, have already shown that it is possible to generate compounds with distinct cytotoxicity profiles. mdpi.com

Table 2: Examples of Shikonin Analog Design Strategies This table provides examples of how the shikonin structure has been modified and the resulting impact on its biological activity, guiding future rational design efforts.

Modification StrategyExample AnalogResulting Change in Activity/PropertyReference
Side Chain EsterificationAcetylshikonin (B600194)Altered cytotoxicity and anti-inflammatory effects nih.govmdpi.com
Addition of Bulky Groupsβ,β-dimethylacrylshikoninIncreased cytotoxicity in some melanoma cell lines mdpi.com
Introduction of Novel MoietiesCyclopropylshikoninDistinct cytotoxicity profile compared to parent compound nih.govmdpi.com
Removal of Hydroxyl GroupDeoxyshikoninReduced radical scavenging properties capes.gov.brresearchgate.net
Modification for Target SelectivityHypothetical AnalogsPotential for enhanced binding to specific targets like CREBBP researchgate.netresearchgate.net

Development of Advanced In Vitro Models for Comprehensive Biological Evaluation

Traditional two-dimensional (2D) cell cultures have limitations in predicting the in vivo efficacy and toxicity of anticancer agents because they fail to replicate the complex tumor microenvironment. nih.govbmrat.org To obtain more physiologically relevant data for this compound, there is a critical need to develop and utilize advanced in vitro models. corning.com

Three-dimensional (3D) models, such as spheroids and patient-derived organoids (PDOs), offer significant advantages by mimicking the cell-cell interactions, nutrient gradients, and gene expression profiles of in vivo tumors. mdpi.comnih.govmdpi.com These models are more predictive of patient response to therapies. mdpi.comcrownbio.com Future biological evaluations of this compound and its analogs should be conducted using these advanced systems. frontiersin.orgfrontiersin.org Organoid-on-a-chip technologies, which incorporate microfluidics, can further enhance these models by simulating vascular networks and immune system components, providing a more comprehensive platform for screening and mechanistic studies. mdpi.comfrontiersin.org

Table 3: Comparison of In Vitro Models for Drug Evaluation This table compares the features of traditional 2D cell cultures with advanced 3D models, highlighting the benefits of the latter for evaluating compounds like this compound.

Feature2D Monolayer Cultures3D Spheroid/Organoid Models
Architecture Flat, artificial surfaceRecapitulates in vivo tissue architecture bmrat.orgmdpi.com
Cell-Cell Interactions Limited, only at peripheriesExtensive and physiologically relevant nih.gov
Tumor Microenvironment Largely absentPartially mimics TME (e.g., hypoxia, nutrient gradients) mdpi.comfrontiersin.org
Predictive Accuracy Often poor, high rate of false positives nih.govHigher correlation with clinical outcomes mdpi.comfrontiersin.org
High-Throughput Screening Well-establishedBecoming more accessible with new technologies mdpi.com
Personalized Medicine Limited applicabilityIdeal for patient-derived models and personalized therapy nih.govcrownbio.com

Exploration of New Combinatorial Therapeutic Strategies

Combining this compound with other therapeutic agents could lead to synergistic effects, enhance efficacy, and overcome drug resistance. nih.govfrontiersin.org Shikonin has already demonstrated synergy with conventional chemotherapeutics like tamoxifen (B1202) and metformin, as well as with other natural compounds. nih.govoup.comresearchgate.net For instance, combining shikonin with the metabolite ribitol (B610474) has been shown to significantly increase apoptosis in breast cancer cells. nih.gov

Future research should systematically explore new combinatorial strategies for this compound. High-throughput screening of drug combinations can identify synergistic interactions with a wide range of agents, including targeted therapies, immunotherapies, and other chemotherapeutics. frontiersin.org Investigating these combinations in advanced in vitro models, such as PDOs, will be crucial to validate their efficacy and elucidate the underlying mechanisms of synergy. oup.com For example, studies have shown that shikonin derivatives can overcome resistance to tyrosine kinase inhibitors in leukemia cells, suggesting a promising avenue for combination therapies in resistant cancers. frontiersin.org

Q & A

Q. How can multi-omics approaches elucidate this compound’s role in modulating gut microbiota?

  • Methodological Answer : Integrate 16S rRNA sequencing (microbiota composition), metabolomics (SCFAs, bile acids), and host transcriptomics. Use germ-free mice to isolate microbiota-specific effects. Correlate findings with in vitro fermentation models .

Q. What strategies mitigate batch-to-batch variability in this compound isolation for preclinical studies?

  • Methodological Answer : Implement quality control (QC) protocols: HPLC purity ≥98%, NMR fingerprinting, and LC-MS/MS for contaminant screening. Use reference materials from accredited suppliers (e.g., NIST) and document extraction parameters (e.g., pH, temperature) .

Methodological Frameworks

Q. How to design a mechanistic study linking this compound’s epigenetic effects to phenotypic outcomes?

  • Methodological Answer : Use chromatin immunoprecipitation (ChIP-seq) for histone modification analysis (e.g., H3K27ac) and RNA-seq for transcriptome profiling. Validate with HDAC/sirtuin activity assays and CRISPR-based epigenetic editing .

Q. What in silico tools predict this compound’s drug-likeness and off-target interactions?

  • Methodological Answer : Employ SwissADME for bioavailability prediction, molecular docking (AutoDock Vina) for target affinity, and pharmacophore modeling (LigandScout) for off-target screening. Cross-validate with experimental data (e.g., kinase profiling panels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.